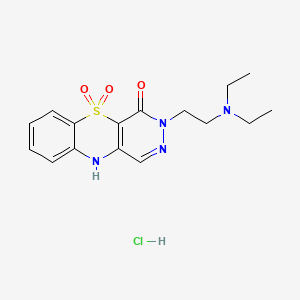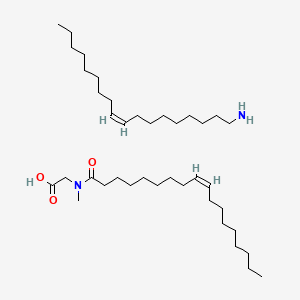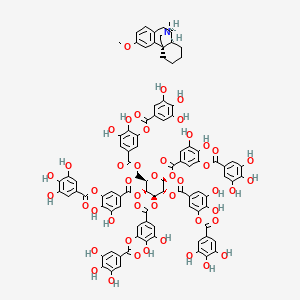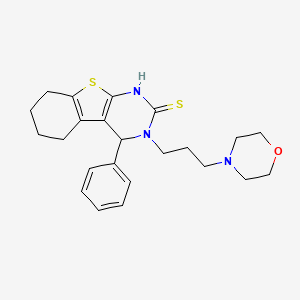
(3E,3'''E)-3,3'-((3E,5E)-1,2,4-Trithiolane-3,5-diylidene)bis(1,1'-bi(cyclopentyliden)-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of NSC 290664 involves automated density functional theory (DFT) calculations at the M06-2X/def2-TZVP level of theory. This method was applied to 42,577 small organic molecules, resulting in 290,664 bond dissociation enthalpies . The synthetic routes and reaction conditions for NSC 290664 are highly dependent on the specific molecular structure and the desired bond dissociation energies.
Análisis De Reacciones Químicas
NSC 290664 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
NSC 290664 has a wide range of scientific research applications, including:
Biology: The compound’s bond dissociation enthalpies are crucial for understanding the reactivity and stability of biological molecules.
Medicine: NSC 290664 is used in drug metabolism studies to predict how drugs will break down in the body.
Industry: It is applied in polymer synthesis, thermal stability studies, and lignin depolymerization.
Mecanismo De Acción
The mechanism of action of NSC 290664 involves its ability to accurately predict bond dissociation enthalpies. This prediction is achieved through a machine learning model that uses graph neural networks trained on a subset of bond dissociation enthalpy data. The molecular targets and pathways involved include the major sites of hydrogen abstraction and the dominant molecular fragmentation pathways .
Comparación Con Compuestos Similares
NSC 290664 is unique in its ability to provide highly accurate bond dissociation enthalpy predictions at a fraction of the computational cost compared to traditional methods. Similar compounds include other small organic molecules with bond dissociation enthalpies calculated using density functional theory. NSC 290664 stands out due to its extensive dataset and the efficiency of its predictive model .
Propiedades
Número CAS |
61656-32-4 |
|---|---|
Fórmula molecular |
C22H24O2S3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(5E)-2-cyclopentylidene-5-[(5E)-5-(3-cyclopentylidene-2-oxocyclopentylidene)-1,2,4-trithiolan-3-ylidene]cyclopentan-1-one |
InChI |
InChI=1S/C22H24O2S3/c23-19-15(13-5-1-2-6-13)9-11-17(19)21-25-22(27-26-21)18-12-10-16(20(18)24)14-7-3-4-8-14/h1-12H2/b21-17+,22-18+ |
Clave InChI |
SYNOZXWMRTWNAH-KSTNYAOJSA-N |
SMILES isomérico |
C1CC(=C2C(=O)/C(=C\3/SS/C(=C\4/C(=O)C(=C5CCCC5)CC4)/S3)/CC2)CC1 |
SMILES canónico |
C1CCC(=C2CCC(=C3SC(=C4CCC(=C5CCCC5)C4=O)SS3)C2=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)







![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)





